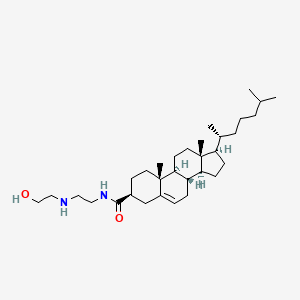

OH-Chol

Description

Properties

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-N-[2-(2-hydroxyethylamino)ethyl]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H56N2O2/c1-22(2)7-6-8-23(3)27-11-12-28-26-10-9-25-21-24(30(36)34-18-17-33-19-20-35)13-15-31(25,4)29(26)14-16-32(27,28)5/h9,22-24,26-29,33,35H,6-8,10-21H2,1-5H3,(H,34,36)/t23-,24+,26+,27-,28+,29+,31+,32-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLSSEJDKSHOEN-SDRVUZNUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)C(=O)NCCNCCO)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)C(=O)NCCNCCO)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H56N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Enzymatic Synthesis of 7α-Hydroxycholesterol for Bile Acid Studies

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

7α-hydroxycholesterol is a pivotal intermediate in the classical, or neutral, pathway of bile acid synthesis, representing the first and rate-limiting step in the catabolism of cholesterol.[1][2] The enzymatic conversion of cholesterol to 7α-hydroxycholesterol is exclusively catalyzed by the microsomal enzyme cholesterol 7α-hydroxylase (CYP7A1).[1][3] This critical reaction governs the overall rate of bile acid production, which is essential for the digestion and absorption of dietary fats and fat-soluble vitamins.[4] Furthermore, bile acids are now recognized as important signaling molecules that regulate lipid, glucose, and energy homeostasis through the activation of nuclear receptors such as the farnesoid X receptor (FXR).[4][5]

Given its central role in cholesterol homeostasis and bile acid signaling, the availability of high-purity 7α-hydroxycholesterol is crucial for a wide range of research applications, including the investigation of bile acid metabolism, the study of nuclear receptor signaling pathways, and the development of therapeutic agents for metabolic diseases. This technical guide provides a comprehensive overview of the enzymatic synthesis of 7α-hydroxycholesterol, offering detailed experimental protocols, quantitative data, and visual representations of the key biochemical and regulatory pathways.

Enzymatic Synthesis of 7α-Hydroxycholesterol: Key Parameters

The efficient enzymatic synthesis of 7α-hydroxycholesterol is dependent on several key parameters, including the kinetic properties of CYP7A1 and the optimal reaction conditions. While specific kinetic values for human CYP7A1 can vary between studies and expression systems, the following table summarizes typical reaction conditions and performance metrics.

| Parameter | Value/Condition | Source(s) |

| Enzyme | Recombinant Human Cholesterol 7α-hydroxylase (CYP7A1) | [6][7][8] |

| Co-enzyme | NADPH-cytochrome P450 reductase (CPR) | [3][6] |

| Substrate | Cholesterol | [3] |

| Optimal pH | ~7.2 - 7.4 | [6] |

| Optimal Temperature | ~37°C | [6] |

| Reaction Buffer | 25 mM HEPES, pH 7.2 | [6] |

| Additives | 0.1 mM DTT, 0.1 mM EDTA, 4 mM MgCl₂, 0.15% sodium cholate | [6] |

| Enzyme Concentration | 0.5 µM CYP7A1, 1.0 µM CPR | [6] |

| Substrate Concentration | 50 µM Cholest-4-en-3-one (a cholesterol analog) | [6] |

Analytical Methods for 7α-Hydroxycholesterol Quantification

Accurate quantification of 7α-hydroxycholesterol is essential for monitoring reaction progress and determining product yield. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and specificity.

| Parameter | Value/Condition | Source(s) |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | [9][10][11] |

| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI), Positive | [10] |

| Chromatography Column | Synergi polar-C18 (50 × 4.6 mm, 3 µm) or NUCLEOSIL C18 | [10][11] |

| Mobile Phase A | Water with 0.1% formic acid | [9][11] |

| Mobile Phase B | Acetonitrile or Acetonitrile/Isopropanol with 0.1% formic acid | [9][11] |

| Flow Rate | 0.3 - 1.0 mL/min | [10] |

| MRM Transition (7α-OH cholesterol) | m/z 385.1 → 159.1 | [10] |

| MRM Transition (Internal Standard - D7-cholesterol) | m/z 376.4 → 266.3 | [10] |

| Linear Range | 1.563 to 100.0 ng/mL | [10] |

| Lower Limit of Quantification (LLOQ) | 1.563 ng/mL | [10] |

Experimental Protocols

Expression and Purification of Recombinant Human CYP7A1 in E. coli

This protocol describes the expression of N-terminally modified, His-tagged human CYP7A1 in E. coli and its subsequent purification.

Materials:

-

pCWori+ vector containing the modified human CYP7A1 cDNA

-

E. coli strains (e.g., DH5α for cloning, JM109 for expression)[1][6]

-

Luria-Bertani (LB) medium and agar (B569324) plates with ampicillin (B1664943) (100 µg/mL)[12]

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.4), 20% glycerol, 0.5 M NaCl, 23 mM sodium cholate[6]

-

Wash Buffer: 50 mM potassium phosphate buffer (pH 7.4), 20% glycerol, 0.5 M NaCl, 20 mM imidazole

-

Elution Buffer: 50 mM potassium phosphate buffer (pH 7.4), 20% glycerol, 0.5 M NaCl, 250 mM imidazole

-

HiTrap chelating column (Ni²⁺ charged) and Source 30S cation-exchange column[6]

Procedure:

-

Transformation: Transform the pCWori+-CYP7A1 plasmid into competent E. coli JM109 cells and plate on LB agar with ampicillin. Incubate overnight at 37°C.[12]

-

Starter Culture: Inoculate a single colony into 50 mL of LB medium with ampicillin and grow overnight at 37°C with shaking.

-

Expression Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM. Reduce the temperature to 30°C and continue to shake for 4-6 hours.[12]

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells by passing them through a microfluidizer at 18,000 psi.[6] Incubate the lysate at 4°C for 1 hour with gentle stirring.

-

Clarification: Centrifuge the lysate at 60,000 x g for 1 hour to pellet cell debris.[6]

-

Affinity Chromatography: Load the supernatant onto a Ni²⁺-charged HiTrap chelating column. Wash the column with Wash Buffer and elute the His-tagged CYP7A1 with Elution Buffer.

-

Ion-Exchange Chromatography: Further purify the eluted protein using a Source 30S cation-exchange column.[6]

-

Protein Storage: Store the purified CYP7A1 in a buffer containing 50 mM potassium phosphate (pH 7.4), 20% glycerol, and 0.5 M NaCl at -80°C.[6]

In Vitro Enzymatic Synthesis of 7α-Hydroxycholesterol

This protocol outlines the reconstituted in vitro system for the enzymatic conversion of cholesterol to 7α-hydroxycholesterol.

Materials:

-

Purified recombinant human CYP7A1 and NADPH-cytochrome P450 reductase (CPR)

-

Reaction Buffer: 25 mM HEPES (pH 7.2), 0.1 mM DTT, 0.1 mM EDTA, 4 mM MgCl₂, 0.15% sodium cholate[6]

-

Cholesterol solution (solubilized with a suitable carrier like hydroxypropyl-β-cyclodextrin)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Ethyl acetate (B1210297) for extraction

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the Reaction Buffer, purified CYP7A1 (final concentration 0.5 µM), and CPR (final concentration 1.0 µM).[6] Pre-incubate at 37°C for 5 minutes.

-

Substrate Addition: Add the cholesterol solution to the reaction mixture to a final concentration of 50 µM.

-

Initiation of Reaction: Start the reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) with gentle shaking.

-

Reaction Termination and Extraction: Stop the reaction by adding 2 volumes of ethyl acetate. Vortex thoroughly to extract the sterols.

-

Phase Separation: Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous phases.

-

Sample Preparation for Analysis: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

Purification of 7α-Hydroxycholesterol by Preparative TLC

This protocol describes the purification of the synthesized 7α-hydroxycholesterol from the reaction mixture.

Materials:

-

Preparative silica (B1680970) gel TLC plates (e.g., 20 x 20 cm, 500-1000 µm thickness)[13][14]

-

Dried extract from the enzymatic synthesis reaction

-

Mobile Phase: A mixture of non-polar and moderately polar solvents. A common system for sterol separation is petroleum ether:diethyl ether:acetic acid (84:15:1, v/v/v).[2] Alternative systems like ethyl ether-cyclohexane (90:10, v/v) can also be effective.[3]

-

Developing chamber

-

UV lamp for visualization (if the compound is UV active or a fluorescent indicator is in the silica)

-

Scraping tool (e.g., spatula or razor blade)

-

Elution solvent (e.g., ethyl acetate or a mixture of dichloromethane (B109758) and methanol)[15]

Procedure:

-

Sample Application: Dissolve the dried extract in a minimal amount of a volatile solvent (e.g., dichloromethane). Carefully apply the concentrated solution as a thin, uniform band along the origin line of the preparative TLC plate.[16]

-

Plate Development: Place the TLC plate in a developing chamber saturated with the chosen mobile phase. Allow the solvent front to ascend the plate until it is near the top.[2]

-

Visualization: Remove the plate from the chamber and allow the solvent to evaporate. Visualize the separated bands under a UV lamp. 7α-hydroxycholesterol will have a different retention factor (Rf) than the unreacted cholesterol.

-

Scraping: Carefully scrape the silica gel band corresponding to the 7α-hydroxycholesterol into a clean container.[16]

-

Elution: Add a polar elution solvent to the scraped silica to dissolve the 7α-hydroxycholesterol. Mix well and then separate the silica by filtration or centrifugation.[16]

-

Solvent Evaporation: Evaporate the solvent from the eluate to obtain the purified 7α-hydroxycholesterol.

Signaling Pathways and Experimental Workflows

Bile Acid Synthesis Pathways

The synthesis of bile acids from cholesterol occurs through two main pathways: the classical (neutral) and the alternative (acidic) pathways. 7α-hydroxycholesterol is the initial product of the classical pathway.

Caption: The classical and alternative pathways of bile acid synthesis.

Experimental Workflow for 7α-Hydroxycholesterol Production

The overall experimental workflow for producing and purifying 7α-hydroxycholesterol involves several key stages, from gene expression to final product analysis.

Caption: Experimental workflow for enzymatic synthesis of 7α-hydroxycholesterol.

Regulation of CYP7A1 Expression

The expression of the CYP7A1 gene is tightly regulated by a network of nuclear receptors, primarily the farnesoid X receptor (FXR) and the liver X receptor (LXR), to maintain cholesterol and bile acid homeostasis.

Caption: Transcriptional regulation of CYP7A1 by FXR and LXR signaling pathways.

Conclusion

This technical guide provides a comprehensive framework for the enzymatic synthesis, purification, and analysis of 7α-hydroxycholesterol. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers in the fields of bile acid metabolism, cholesterol homeostasis, and drug discovery. The ability to reliably produce high-purity 7α-hydroxycholesterol is fundamental to advancing our understanding of the complex signaling pathways governed by bile acids and for the development of novel therapeutics targeting metabolic disorders. The provided diagrams offer a clear visual representation of the intricate biochemical and regulatory networks involved, further aiding in the design and interpretation of experiments in this critical area of research.

References

- 1. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]

- 3. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo mouse models to study bile acid synthesis and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of cholesterol and bile acid homeostasis by the CYP7A1/SREBP2/miR-33a axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural characterization of human cholesterol 7α-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cusabio.com [cusabio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. Determination of 7α-OH cholesterol by LC-MS/MS: application in assessing the activity of CYP7A1 in cholestatic minipigs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. organomation.com [organomation.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. A regulatory cascade of the nuclear receptors FXR, SHP-1, and LRH-1 represses bile acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of 27-Hydroxycholesterol: A Technical Whitepaper on the First Endogenous SERM

For Researchers, Scientists, and Drug Development Professionals

December 20, 2025

Executive Summary

The traditional understanding of Selective Estrogen Receptor Modulators (SERMs) has been limited to synthetic pharmaceutical agents designed to exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity. This paradigm shifted with the identification of 27-hydroxycholesterol (B1664032) (27HC), an abundant metabolite of cholesterol, as the first endogenous SERM. Groundbreaking research, initiated around 2007, revealed that 27HC binds directly to both estrogen receptors, ERα and ERβ, inducing a unique receptor conformation. This distinct structural change leads to the differential recruitment of transcriptional co-regulators, providing a molecular basis for its varied effects across different tissues. In breast cancer cells, 27HC acts as an ER agonist, promoting proliferation and tumor growth. Conversely, it functions as an ER antagonist in the cardiovascular system and bone. This discovery not only unveiled a novel layer of complexity in estrogen signaling but also established a critical physiological link between cholesterol metabolism and the pathways governing cancer, cardiovascular health, and bone biology. This technical guide provides an in-depth analysis of the core data, experimental protocols, and signaling pathways that defined 27-hydroxycholesterol as a pivotal endogenous signaling molecule.

Core Discovery and Mechanism of Action

The identification of 27-hydroxycholesterol as a SERM emerged from studies screening endogenous cholesterol metabolites for their ability to interact with estrogen receptors.[1] Unlike the full agonist 17β-estradiol (E2), 27HC was found to elicit mixed agonist and antagonist effects depending on the cellular and promoter context, the defining characteristic of a SERM.[2][3][4]

The mechanism hinges on 27HC's ability to induce a unique conformational change in the ER ligand-binding domain, distinct from that caused by E2 or synthetic SERMs like tamoxifen.[4][5] This unique conformation alters the surface of the receptor, leading to differential recruitment of coactivator and corepressor proteins.[5][6] For instance, while the 27HC-bound ERα complex can recruit coactivators like Steroid Receptor Coactivator 1 (SRC-1), Amplified-in-breast cancer 1 (AIB1), and Glucocorticoid Receptor Interacting Protein 1 (GRIP1), its capacity to do so is less efficient than that of the E2-bound receptor, explaining its partial agonist activity.[6] This differential interaction with co-regulators is the molecular foundation of its tissue-specific actions.

Signaling Pathway

The binding of 27HC to ERα initiates a cascade of events. The ligand-receptor complex dimerizes and translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on the promoters of target genes. The specific conformation induced by 27HC dictates the balance of coactivator versus corepressor recruitment, ultimately modulating the transcription of genes that control critical cellular processes. In ER-positive breast cancer cells, this signaling pathway leads to the expression of pro-proliferative genes.

Figure 1: Agonist Signaling Pathway of 27HC in Breast Cancer Cells.

Quantitative Data Summary

The biological activity of 27HC has been quantified through various in vitro assays, establishing its profile as a SERM with moderate affinity for estrogen receptors compared to estradiol.

Table 1: In Vitro Binding Affinity and Functional Activity of 27-Hydroxycholesterol

| Parameter | Receptor | Value | Cell Line / System | Comments |

| Binding Affinity (Ki) | ERα | 1.32 µM | In vitro competitive binding | Lower affinity than E2. |

| ERβ | 0.42 µM | In vitro competitive binding | Shows some preference for ERβ. | |

| Antagonist Activity (IC50) | ERα & ERβ | ~1 µM | HEK293 Cells | Concentration to inhibit E2-mediated activation. 27HC was the most potent among tested oxysterols.[2] |

| Agonist Activity (EC50) | ERα | ~10 nM | MCF-7 Cells | Threshold concentration for stimulating cell proliferation.[7] |

Table 2: In Vivo Effects of 27-Hydroxycholesterol in Mouse Models

| Model | Tissue | Effect | Comments |

| Ovariectomized Mice | Uterus | 2.6-fold increase in uterine weight | Demonstrates in vivo estrogenic (agonist) activity.[7] |

| MCF-7 Xenograft | Breast Tumor | 73% increase in tumor weight | Confirms pro-tumorigenic (agonist) role in vivo.[7] |

| ApoE-/-; Cyp7B1-/- | Vasculature | Increased atherosclerotic lesions | Highlights antagonist effect on E2's protective vascular role.[1] |

| Wild-Type Mice | Vasculature | Blunted E2-induced reendothelialization | Further evidence of ER antagonism in the cardiovascular system.[2] |

Key Experimental Protocols

The characterization of 27HC as a SERM relied on a series of established pharmacological and molecular biology assays. The workflows and core steps for these pivotal experiments are detailed below.

Experimental Workflow Overview

The discovery process followed a logical progression from initial binding studies to functional cellular assays and finally to in vivo validation.

Figure 2: Logical workflow for the identification and characterization of 27HC as a SERM.

Competitive Estrogen Receptor Binding Assay

This assay quantifies the ability of a test compound (27HC) to compete with a radiolabeled ligand ([³H]-E2) for binding to the estrogen receptor.

-

Preparation of Cytosol: Uteri from immature female rats are homogenized in a Tris-EDTA-DTT-Glycerol (TEDG) buffer. The homogenate is centrifuged to pellet the nuclear fraction, and the resulting supernatant is ultracentrifuged at 105,000 x g to yield a clear cytosol containing soluble ER.

-

Competitive Binding Incubation: A constant concentration of [³H]-E2 (e.g., 0.5-1.0 nM) is incubated with aliquots of the uterine cytosol (50-100 µg protein) in the presence of increasing concentrations of unlabeled 27HC.

-

Separation of Bound and Free Ligand: The reaction mixture is incubated with a hydroxylapatite (HAP) slurry. The HAP binds the ER-ligand complexes. The slurry is then washed multiple times with buffer to remove unbound [³H]-E2.

-

Quantification: The radioactivity of the HAP pellet, representing the bound [³H]-E2, is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of [³H]-E2 binding versus the log concentration of 27HC. The IC50 (the concentration of 27HC that inhibits 50% of [³H]-E2 binding) is calculated. The Ki (inhibitory constant) is then determined using the Cheng-Prusoff equation.

ERE-Luciferase Reporter Gene Assay

This assay measures the ability of the 27HC-ER complex to activate transcription from an estrogen-responsive promoter.

-

Cell Culture and Transfection: An ER-negative cell line (e.g., HEK293) is cultured in phenol (B47542) red-free medium with charcoal-stripped serum to remove estrogenic compounds. Cells are co-transfected with two plasmids: one expressing the human ERα and another containing a firefly luciferase reporter gene driven by a promoter with multiple Estrogen Response Elements (EREs).

-

Compound Treatment: After transfection, cells are treated with vehicle control, a known agonist (E2), or various concentrations of 27HC. To test for antagonist activity, cells are co-treated with a fixed concentration of E2 and increasing concentrations of 27HC.

-

Cell Lysis and Luciferase Measurement: After a 24-hour incubation period, the cells are lysed. The cell lysate is transferred to a luminometer plate, and a luciferase assay substrate is added.

-

Data Acquisition: The light produced by the luciferase-catalyzed reaction is measured with a luminometer.

-

Analysis: Luciferase activity is normalized (e.g., to total protein content or a co-transfected control reporter like Renilla luciferase). The fold-change in transcriptional activity relative to the vehicle control is calculated to determine agonist efficacy (EC50) or antagonist potency (IC50).

BrdU Cell Proliferation Assay

This immunoassay measures DNA synthesis as an indicator of cell proliferation.

-

Cell Seeding and Treatment: ER-positive breast cancer cells (e.g., MCF-7) are seeded in a 96-well plate and cultured in estrogen-depleted medium. Cells are then treated with vehicle, E2, or various concentrations of 27HC for 24-48 hours.

-

BrdU Labeling: The thymidine (B127349) analog Bromodeoxyuridine (BrdU) is added to the culture medium for the final 2-4 hours of incubation. Proliferating cells will incorporate BrdU into their newly synthesized DNA.

-

Fixation and Denaturation: The cells are fixed, and the DNA is denatured (typically using an acid treatment like HCl) to expose the incorporated BrdU.

-

Immunodetection: An anti-BrdU monoclonal antibody, often conjugated to an enzyme like horseradish peroxidase (HRP), is added and allowed to bind to the BrdU.

-

Substrate Reaction and Measurement: After washing away unbound antibody, a chromogenic substrate (like TMB) is added. The HRP enzyme converts the substrate into a colored product. The reaction is stopped, and the absorbance is read on a microplate reader at the appropriate wavelength. The intensity of the color is directly proportional to the amount of cell proliferation.

Chromatin Immunoprecipitation (ChIP) Assay

This technique is used to determine if the ERα protein binds to a specific DNA region (e.g., the pS2 promoter) in response to 27HC treatment.

-

Cross-linking: MCF-7 cells are treated with vehicle, E2, or 27HC for a short period (e.g., 45 minutes). Formaldehyde is then added directly to the culture medium to cross-link proteins to DNA. The reaction is quenched with glycine.

-

Cell Lysis and Chromatin Shearing: Cells are harvested and lysed. The chromatin is sheared into small fragments (200-1000 bp) using sonication.

-

Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific to ERα. Protein A/G magnetic beads are then added to capture the antibody-ERα-DNA complexes.

-

Washing and Elution: The beads are washed multiple times with buffers of increasing stringency to remove non-specifically bound chromatin. The captured complexes are then eluted from the beads.

-

Reverse Cross-linking and DNA Purification: The protein-DNA cross-links are reversed by heating at 65°C. The proteins are digested with proteinase K, and the DNA is purified.

-

Quantitative PCR (qPCR): The purified DNA is analyzed by qPCR using primers that amplify a known ERE-containing region of a target gene promoter (e.g., pS2) and a negative control region. The amount of immunoprecipitated DNA is quantified, indicating the level of ERα recruitment to the specific gene promoter.

Conclusion and Future Directions

The discovery of 27-hydroxycholesterol as an endogenous SERM has fundamentally altered our understanding of steroid hormone signaling, revealing an intrinsic link between cholesterol metabolism and estrogen-dependent physiology and pathophysiology. The data clearly demonstrate that 27HC exhibits the hallmark characteristics of a SERM, with agonist properties in breast cancer and antagonist properties in the vasculature. The experimental protocols outlined herein provide a robust framework for the identification and characterization of novel endogenous and synthetic modulators of nuclear receptors.

Future research will likely focus on several key areas: further elucidating the specific co-regulator complexes recruited by 27HC in different tissues, exploring the therapeutic potential of targeting the 27HC pathway by inhibiting its synthesis (via CYP27A1 inhibitors) for conditions like breast cancer, and investigating the role of other oxysterols as potential endogenous receptor modulators. This discovery paves the way for new diagnostic and therapeutic strategies targeting the interplay between metabolic and endocrine signaling pathways.

References

- 1. 27-Hydroxycholesterol, an endogenous Selective Estrogen Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 27-Hydroxycholesterol: the First Identified Endogenous SERM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 27-Hydroxycholesterol: a potential endogenous regulator of Estrogen Receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 27-hydroxycholesterol is an endogenous selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. 27-Hydroxycholesterol Is an Endogenous Selective Estrogen Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 27-Hydroxycholesterol Promotes Cell-autonomous ER-positive Breast Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Function of 25-Hydroxycholesterol in Innate Immunity: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

25-Hydroxycholesterol (B127956) (25-HC), an oxidized derivative of cholesterol, has emerged as a pivotal signaling molecule and effector in the innate immune system. Synthesized by the enzyme cholesterol-25-hydroxylase (CH25H), an interferon-stimulated gene (ISG), 25-HC orchestrates a complex and multifaceted response to pathogenic threats. Its functions range from exerting broad-spectrum antiviral activity against a host of enveloped viruses to intricate, context-dependent regulation of inflammatory pathways. This technical guide provides a comprehensive overview of the core biological functions of 25-HC in innate immunity, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its critical signaling pathways.

Introduction: 25-HC as a Key Innate Immune Regulator

The innate immune system relies on a rapid and robust response to conserved pathogen-associated molecular patterns (PAMPs). A key component of this response is the production of interferons (IFNs), which upregulate hundreds of ISGs to establish an antiviral state. Among these, CH25H plays a crucial role by catalyzing the hydroxylation of cholesterol to produce 25-HC.[1][2] This oxysterol then acts in both an autocrine and paracrine manner to modulate cellular metabolism and immune signaling, positioning it as a critical link between lipid homeostasis and host defense.[3]

Core Mechanisms of 25-Hydroxycholesterol

The biological functions of 25-HC are diverse, primarily centering on its potent antiviral and immunomodulatory activities.

Broad-Spectrum Antiviral Activity

25-HC exhibits potent inhibitory activity against a wide array of enveloped viruses by fundamentally altering the host cell environment to make it inhospitable for viral replication.[3][4] Its primary antiviral mechanisms include:

-

Inhibition of Viral Entry and Membrane Fusion: 25-HC restricts the entry of enveloped viruses by blocking the fusion of viral and cellular membranes.[3][5] This is achieved by altering the biophysical properties of the plasma membrane, likely by interfering with cholesterol's ability to support the membrane curvature and fluidity required for fusion events.[4]

-

Modulation of Cholesterol Homeostasis: By regulating key lipid metabolism pathways, 25-HC depletes cellular cholesterol pools that are often essential for viral replication and assembly.[1] This includes activating the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), which esterifies cholesterol for storage in lipid droplets, thereby reducing its availability in cellular membranes.[1]

-

Suppression of SREBP Pathway: 25-HC is a potent suppressor of Sterol Regulatory Element-Binding Protein 2 (SREBP2), a master transcriptional regulator of cholesterol biosynthesis.[4][6] This inhibition further contributes to the reduction of cellular cholesterol, creating an antiviral state.

Context-Dependent Regulation of Inflammation

25-HC has a dual role in regulating inflammation, acting as either an anti-inflammatory or a pro-inflammatory agent depending on the specific cellular and immunological context.[7]

-

Anti-inflammatory Effects: The primary anti-inflammatory function of 25-HC is mediated through its inhibition of SREBP processing.[6][8] This action leads to a reduction in the transcription of pro-inflammatory cytokines, most notably Interleukin-1 beta (IL-1β), and broadly represses the activation of various inflammasomes.[6][7] This function is considered a critical negative feedback mechanism downstream of Type I IFN signaling to prevent excessive inflammation.[6]

-

Pro-inflammatory Effects: Conversely, 25-HC can act as an amplifier of inflammatory signaling, particularly in response to Toll-like receptor (TLR) activation.[9][10] It can enhance the production of pro-inflammatory cytokines and chemokines such as IL-6, IL-8, and MCP-1.[7][11] This pro-inflammatory activity is thought to contribute to the recruitment of immune cells to sites of infection.[9]

Quantitative Data on 25-HC Biological Functions

The following tables summarize key quantitative findings from various studies, providing a comparative look at the efficacy and effects of 25-HC.

Table 1: Antiviral Activity of 25-Hydroxycholesterol

| Virus | Cell Type | Assay Type | IC50 | Reference |

| Vesicular Stomatitis Virus (VSV) | HEK293T | GFP Expression (FACS) | ~1.0 µM | [3] |

| Murine Norovirus (MNV) | RAW264.7 | TCID50 Assay | ~2.8 µM | [12] |

| SARS-CoV-2 Pseudovirus | Calu-3 | Luciferase Assay | 363 - 382 nM | [1] |

| Murine Gammaherpesvirus 68 (MHV68) | Various | Plaque Assay | Inhibited | [3] |

| Ebola Virus (EBOV) | Vero | Plaque Assay | Inhibited at 1 µM | [3] |

| Human Immunodeficiency Virus (HIV) | TZM-bl | Luciferase Assay | Inhibited | [3] |

| Herpes Simplex Virus-1 (HSV-1) | RAW264.7 | GFP Expression | ~60% inhibition | [12] |

Table 2: Immunomodulatory Effects of 25-Hydroxycholesterol on Cytokine Expression

| Cytokine | Cell Type / Model | Stimulus | Effect of 25-HC | Observation | Reference |

| IL-1β | Mouse BMDM | LPS | Suppression | Reduces Il1b transcription and inflammasome activation. | [6][8] |

| IL-6 | Human Bronchial Epithelial Cells | Poly(I:C) | Potentiation | Significantly potentiated release. | [11] |

| IL-8 | Human Bronchial Epithelial Cells | None / Poly(I:C) | Potentiation | Increased release in a dose-dependent manner. | [11] |

| TNFα | Mouse Brain | LPS | No Significant Change | Ch25h deficiency did not influence TNF protein levels. | [13] |

| IL-10 | Human CD4 T cells | - | Suppression | Reduces production via decreased c-Maf. | [7] |

| CCL5 | Macrophages | - | Induction | Induces production and release. | [14] |

Key Signaling Pathways and Visualizations

The immunomodulatory effects of 25-HC are mediated through several key signaling pathways, which are visualized below using the DOT language.

Overview of 25-HC Synthesis and Core Functions

Upon viral infection, Type I Interferon signaling induces the expression of the enzyme CH25H. CH25H, located in the endoplasmic reticulum, converts cholesterol into 25-HC. This oxysterol then exerts broad antiviral effects by inhibiting viral entry and exerts dual immunomodulatory functions, either suppressing or amplifying inflammation depending on the context.

Caption: Overview of 25-HC synthesis and its main functions in innate immunity.

25-HC-Mediated Inhibition of SREBP2 Processing

A central mechanism for 25-HC's anti-inflammatory and cholesterol-lowering effects is the inhibition of SREBP2 activation. In sterol-replete cells, 25-HC promotes the binding of the SCAP/SREBP2 complex to INSIG proteins in the ER, preventing its translocation to the Golgi. This sequestration blocks the proteolytic cleavage required to release the mature, active SREBP2 transcription factor, thereby downregulating the expression of genes involved in cholesterol biosynthesis and IL-1β production.

Caption: 25-HC inhibits SREBP2 activation by retaining it in the ER.

Experimental Workflow: Assessing 25-HC Antiviral Activity

This workflow outlines the key steps to determine the antiviral efficacy of 25-HC against a specific virus in cell culture. The process involves treating cells, infecting them with the virus, and quantifying the reduction in viral replication, typically via a plaque assay.

Caption: Standard workflow for evaluating the antiviral activity of 25-HC.

Detailed Experimental Protocols

The following protocols provide a methodological framework for key experiments used to investigate the biological functions of 25-HC.

Cell Culture and 25-HC Treatment

-

Cell Seeding: Plate the desired cell line (e.g., HEK293T, RAW264.7, Calu-3) in appropriate well plates (e.g., 6-well or 12-well) and culture in standard growth medium until they reach 80-90% confluency.

-

Preparation of 25-HC Stock: Dissolve 25-hydroxycholesterol powder in a suitable solvent such as ethanol (B145695) (EtOH) or DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.

-

Treatment: The day of the experiment, dilute the 25-HC stock solution in culture medium to the desired final concentrations (e.g., ranging from 0.1 µM to 10 µM).

-

Application: Remove the existing growth medium from the cells and replace it with the medium containing 25-HC or a vehicle control (medium with an equivalent concentration of EtOH or DMSO).

-

Incubation: Incubate the cells for a specified pre-treatment period (typically 8 to 24 hours) at 37°C and 5% CO2 before proceeding with viral infection or other assays.[1][3]

Viral Titer Quantification via Plaque Assay

-

Cell Preparation: Seed susceptible host cells in 6-well plates to form a confluent monolayer one day prior to infection.[15]

-

Serial Dilution of Virus: Prepare 10-fold serial dilutions of the viral stock in serum-free culture medium.[5]

-

Infection: Remove the growth medium from the cell monolayers. Inoculate each well with a small volume (e.g., 200 µL) of a viral dilution. Incubate for 1-2 hours at 37°C to allow for viral adsorption, gently rocking the plates every 15-20 minutes.[15][16]

-

Overlay Application: After the adsorption period, remove the inoculum. Gently add 2-3 mL of an overlay medium (e.g., growth medium mixed 1:1 with 1.2% Avicel or 0.6% agarose) to each well.[17] The semi-solid overlay restricts viral spread to adjacent cells.

-

Incubation: Incubate the plates at 37°C for a period appropriate for the specific virus to form visible plaques (typically 2-10 days).[15]

-

Plaque Staining and Counting: Once plaques are visible, fix the cells (e.g., with 10% formaldehyde).[17] After fixation, remove the overlay and stain the monolayer with a dye like 0.1% crystal violet, which stains living cells.[18] Plaques will appear as clear, unstained zones.

-

Titer Calculation: Count the number of plaques in wells with a countable number (10-100 plaques). Calculate the viral titer in Plaque-Forming Units per mL (PFU/mL) using the formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of inoculum in mL)[5]

Gene Expression Analysis by RT-qPCR

-

Cell Treatment and RNA Isolation: Treat cells with 25-HC and/or other stimuli (e.g., LPS) as described in Protocol 5.1. Following treatment, lyse the cells and isolate total RNA using a commercial kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions.[19]

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA (typically 1 µg) using a reverse transcription kit with oligo(dT) or random primers.[19]

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing: synthesized cDNA, gene-specific forward and reverse primers for the target gene (e.g., Il1b, Il6) and a reference/housekeeping gene (e.g., GAPDH, Actb), and a qPCR master mix (e.g., SYBR Green).[20]

-

Real-Time PCR: Run the reaction on a real-time PCR instrument. The thermal cycling protocol typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Determine the quantification cycle (Cq) for each sample. Calculate the relative expression of the target gene using the ΔΔCq method, normalizing the target gene expression to the reference gene.[19]

Western Blot for SREBP2 Processing

-

Protein Extraction: Following cell treatment (Protocol 5.1), wash cells with ice-cold PBS. Lyse the cells and prepare nuclear and/or whole-cell protein extracts using appropriate extraction buffers.[21] Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein samples (20-30 µg) and separate them by size on an SDS-polyacrylamide gel (SDS-PAGE).[22][23]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane via electroblotting.[23]

-

Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the N-terminal domain of SREBP2 (which detects both the ~125 kDa precursor and the ~68 kDa mature form) overnight at 4°C.[22][24]

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[21]

-

Analysis: Compare the band intensity of the mature SREBP2 form (~68 kDa) relative to the precursor form (~125 kDa) across different treatment conditions. A decrease in the mature form indicates inhibition of SREBP2 processing.[22]

Inflammasome Activation Assay via IL-1β ELISA

-

Cell Priming and Activation: Seed immune cells (e.g., bone marrow-derived macrophages) and prime them with a TLR ligand like LPS (e.g., 100 ng/mL) for 3-4 hours. This step upregulates pro-IL-1β expression.[25]

-

25-HC Treatment: Treat the primed cells with various concentrations of 25-HC or a vehicle control.

-

Inflammasome Activation: Add a second signal, an inflammasome activator such as Nigericin or ATP, to trigger inflammasome assembly and caspase-1 activation.[25]

-

Supernatant Collection: Incubate for the appropriate time (e.g., 1-2 hours), then centrifuge the plates to pellet the cells and carefully collect the cell-free supernatant.[26]

-

ELISA Procedure: Quantify the concentration of secreted mature IL-1β in the supernatants using a commercial sandwich ELISA kit according to the manufacturer's protocol.[27][28] This typically involves:

-

Adding standards and samples to wells pre-coated with a capture antibody.

-

Adding a detection antibody.

-

Adding an enzyme conjugate (e.g., Avidin-HRP).

-

Adding a substrate solution to produce a colorimetric signal.

-

Measuring the absorbance at the appropriate wavelength and calculating the IL-1β concentration based on the standard curve.[28][29]

-

Conclusion and Future Directions

25-Hydroxycholesterol stands as a central mediator of the innate immune response, operating at the critical interface of lipid metabolism and host defense. Its ability to broadly inhibit viral entry, coupled with its nuanced control over inflammatory cytokine production and inflammasome activity, underscores its importance. The dual nature of its inflammatory regulation—suppressing IL-1-driven inflammation while amplifying other TLR-mediated responses—highlights the complexity of its function, which is highly dependent on the specific pathogen and tissue microenvironment. For drug development professionals, the pathways modulated by 25-HC present attractive targets for novel broad-spectrum antiviral and immunomodulatory therapies. Future research will likely focus on further elucidating the context-specific triggers that dictate its pro- versus anti-inflammatory roles and harnessing its therapeutic potential while mitigating any detrimental off-target effects.

References

- 1. Cholesterol 25‐Hydroxylase inhibits SARS‐CoV‐2 and other coronaviruses by depleting membrane cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Interferon-Inducible Cholesterol-25-Hydroxylase Broadly Inhibits Viral Entry by Production of 25-Hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of endogenous and therapeutic 25-hydroxycholesterols in murine models of pulmonary SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detecting viruses: the plaque assay | Virology Blog [virology.ws]

- 6. 25-hydroxycholesterol suppresses interleukin-1-driven inflammation downstream of type I interferon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 25-hydroxycholesterol aggravates oxygen-glucose deprivation/reoxygenation-induced pyroptosis through promoting activation of NLRP3 inflammasome in H9C2 cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. 25-hydroxycholesterol enhances cytokine release and toll-like receptor 3 response in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Oxysterol 25-Hydroxycholesterol Inhibits Replication of Murine Norovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 25-hydroxycholesterol promotes brain cytokine production and leukocyte infiltration in a mouse model of lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 17. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. Transcriptomic, Redox Status and Adipocytokine Profiles in Metabolic Dysfunction-Associated Steatotic Liver Disease: Impact of Coexisting Type 2 Diabetes | MDPI [mdpi.com]

- 20. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. IBA-Lifesciences - Solutions for Life Sciences [iba-lifesciences.com]

- 24. researchgate.net [researchgate.net]

- 25. youtube.com [youtube.com]

- 26. benchchem.com [benchchem.com]

- 27. Human IL-1 beta ELISA Kit (KHC0011) - Invitrogen [thermofisher.com]

- 28. tools.thermofisher.com [tools.thermofisher.com]

- 29. Activation of IL-1 beta and IL-18 by Canonical Inflammasome Pathway - News - Company - arigo Biolaboratories [arigobio.com]

The Core Mechanism of 27-Hydroxycholesterol in Breast Cancer Progression: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

27-Hydroxycholesterol (B1664032) (27-HC), a primary metabolite of cholesterol, has emerged as a critical signaling molecule in the pathophysiology of breast cancer. Initially identified as an endogenous selective estrogen receptor modulator (SERM), its role extends beyond simple estrogenic effects, encompassing the modulation of liver X receptors (LXRs), induction of pro-tumorigenic signaling cascades, and reshaping of the tumor microenvironment. This technical guide provides a comprehensive overview of the molecular mechanisms by which 27-HC drives breast cancer progression, with a focus on actionable data for researchers and drug development professionals.

The Dual Receptor Agonism of 27-Hydroxycholesterol

27-HC's multifaceted role in breast cancer is primarily attributed to its ability to act as a ligand for two key nuclear receptors: the Estrogen Receptor (ER) and the Liver X Receptor (LXR).[1]

Estrogen Receptor (ER) Agonism in ER-Positive Breast Cancer

In estrogen receptor-positive (ER+) breast cancer, 27-HC functions as an ERα agonist, promoting tumor growth and proliferation.[2] This is particularly relevant in the context of endocrine therapies, as intratumoral 27-HC can potentially drive tumor growth even in the presence of aromatase inhibitors that block estrogen synthesis.[3] The concentration of 27-HC is significantly elevated in ER+ breast tumors compared to normal breast tissue, creating a microenvironment conducive to tumor progression.[4]

Liver X Receptor (LXR) Agonism and Metastasis

27-HC is also a potent LXR agonist.[5] While LXR activation can have anti-proliferative effects in some contexts, in breast cancer, 27-HC-mediated LXR signaling is predominantly linked to metastasis.[3] This occurs through the regulation of genes involved in cell migration, invasion, and remodeling of the tumor microenvironment.

Core Signaling Pathways Activated by 27-Hydroxycholesterol

27-HC orchestrates a complex network of signaling pathways to promote breast cancer progression. The key pathways are detailed below.

ERα-Mediated Proliferation

In ER+ breast cancer cells, 27-HC binding to ERα initiates a signaling cascade that promotes cell cycle progression. A notable mechanism involves the downregulation of the tumor suppressor p53 through the upregulation of its E3 ubiquitin ligase, MDM2.[6][7] This release from p53-mediated growth arrest contributes significantly to 27-HC-driven proliferation.

LXR-Mediated Metastasis

The pro-metastatic effects of 27-HC are largely driven by its activation of LXRs. This leads to the upregulation of genes that facilitate cell migration and invasion.

GPER-Mediated Signaling in ER-Negative Breast Cancer

In estrogen receptor-negative (ER-) breast cancer, 27-HC can promote progression by binding to the G protein-coupled estrogen receptor (GPER).[8][9] This interaction triggers downstream signaling through the ERK1/2 and NF-κB pathways, leading to increased cell proliferation.[8][9]

STAT3/MMP9 Axis in Invasion and Migration

27-HC has been shown to induce the activation of the STAT3 transcription factor. Activated STAT3, in turn, upregulates the expression of matrix metalloproteinase 9 (MMP9), an enzyme crucial for the degradation of the extracellular matrix, thereby facilitating cancer cell invasion and migration.

Quantitative Data on the Effects of 27-Hydroxycholesterol

The following tables summarize key quantitative findings from various studies on the impact of 27-HC on breast cancer.

Table 1: 27-Hydroxycholesterol Concentrations in Breast Tissue

| Tissue Type | 27-HC Concentration (Fold Change vs. Control) | Reference |

| Normal Breast Tissue (from cancer patients) | 3-fold higher | [10] |

| ER+ Breast Tumor Tissue | 2.3-fold higher than normal tissue from cancer patients | [10] |

Table 2: Effects of 27-Hydroxycholesterol on ER+ Breast Cancer Cell Proliferation (MCF-7 cells)

| 27-HC Concentration | Effect on Proliferation | Reference |

| 0.1 µM and 1 µM | ~80% increase compared to vehicle | [6] |

| 10⁻⁸ M to 10⁻⁶ M | Significant stimulation | [4] |

| ≥ 5 µM | Decreased cell growth | [11] |

Table 3: In Vivo Effects of 27-Hydroxycholesterol on Tumor Growth

| Animal Model | Treatment | Outcome | Reference |

| Ovariectomized mice with MCF-7 xenografts | 27-HC daily injection | Stimulated tumor growth | [12] |

| MMTV-PyMT mice | 27-HC daily injection | Increased tumor growth | [12] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Proliferation Assay (MTT Assay)

This protocol is adapted for assessing the effect of 27-HC on the viability and proliferation of breast cancer cell lines such as MCF-7 and MDA-MB-231.

Methodology:

-

Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Replace the medium with fresh medium containing various concentrations of 27-HC (e.g., 0.1 µM to 20 µM) or vehicle control (e.g., ethanol (B145695) or DMSO).

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[9][13]

Transwell Migration and Invasion Assay

This assay is used to evaluate the effect of 27-HC on the migratory and invasive potential of breast cancer cells.

Methodology:

-

Insert Preparation: For invasion assays, coat the upper surface of a Transwell insert with a basement membrane matrix (e.g., Matrigel). For migration assays, this step is omitted.

-

Cell Seeding: Seed breast cancer cells in the upper chamber of the Transwell insert in serum-free medium.

-

Chemoattractant and Treatment: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) and the desired concentration of 27-HC to the lower chamber.

-

Incubation: Incubate the plate for a period that allows for cell migration or invasion (typically 12-48 hours).

-

Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the cells that have migrated to the lower surface of the membrane with methanol (B129727) and stain with a solution such as crystal violet.

-

Quantification: Count the number of stained cells in multiple fields under a microscope.[1][14][15][16][17]

MCF-7 Xenograft Model

This in vivo model is crucial for studying the effect of 27-HC on ER+ breast tumor growth.

Methodology:

-

Cell Implantation: Inject MCF-7 cells subcutaneously or into the mammary fat pad of ovariectomized, immunocompromised female mice (e.g., nude or SCID mice). Estrogen supplementation is often required for initial tumor establishment.[5][15][18][19]

-

Treatment: Once tumors are established, randomize the mice into treatment groups to receive daily injections of 27-HC or vehicle control.

-

Tumor Monitoring: Measure tumor volume regularly (e.g., twice weekly) using calipers.

-

Endpoint Analysis: At the end of the study, sacrifice the mice, and excise the tumors for weight measurement, histological analysis, and molecular studies (e.g., gene expression analysis).[4][12]

Conclusion

27-Hydroxycholesterol is a pivotal, endogenously produced oncometabolite that fuels breast cancer progression through a complex interplay of signaling pathways. Its ability to activate both ER and LXR provides a dual threat, promoting proliferation of ER+ tumors and facilitating metastasis. Furthermore, its influence extends to the tumor microenvironment, creating an immunosuppressive niche that fosters tumor growth. The quantitative data and experimental protocols presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate roles of 27-HC and to devise novel therapeutic strategies targeting this critical node in breast cancer pathophysiology. A deeper understanding of these mechanisms will be instrumental in developing more effective treatments for breast cancer, particularly in the context of endocrine resistance and metastatic disease.

References

- 1. snapcyte.com [snapcyte.com]

- 2. Mass spectrometric detection of 27-hydroxycholesterol in breast cancer exosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 27-Hydroxycholesterol Promotes Cell-autonomous ER-positive Breast Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]

- 6. researchgate.net [researchgate.net]

- 7. A Stable Luciferase Reporter System to Characterize LXR Regulation by Oxysterols and Novel Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Cytotoxicity of 27-Hydroxycholesterol in MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. 7-ketocholesterol and 27-hydroxycholesterol decreased doxorubicin sensitivity in breast cancer cells: estrogenic activity and mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 27-Hydroxycholesterol Links Hypercholesterolemia and Breast Cancer Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchhub.com [researchhub.com]

- 14. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]

- 15. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]

- 16. clyte.tech [clyte.tech]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. researchgate.net [researchgate.net]

- 19. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]

The Dual Role of 24S-Hydroxycholesterol in Neurodegeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

24S-hydroxycholesterol (24S-OHC), a brain-specific metabolite of cholesterol, is emerging as a critical modulator in the landscape of neurodegenerative diseases. Produced from cholesterol by the neuron-specific enzyme cholesterol 24-hydroxylase (CYP46A1), 24S-OHC plays a pivotal role in maintaining brain cholesterol homeostasis by facilitating its efflux across the blood-brain barrier.[1] However, its influence extends far beyond simple cholesterol transport. Mounting evidence suggests that 24S-OHC has a dual and complex role in the central nervous system, exhibiting both neuroprotective and neurotoxic properties depending on the context. This technical guide provides an in-depth exploration of the multifaceted role of 24S-OHC in neurodegeneration, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways to support ongoing research and drug development efforts.

Data Presentation: 24S-Hydroxycholesterol Levels in Neurodegenerative Diseases

The concentration of 24S-OHC in cerebrospinal fluid (CSF) and plasma is a valuable biomarker for assessing brain cholesterol metabolism and neurodegenerative processes.[1][2] The following tables summarize quantitative data on 24S-OHC levels in patients with Alzheimer's Disease, Parkinson's Disease, Huntington's Disease, and Amyotrophic Lateral Sclerosis.

Table 1: 24S-Hydroxycholesterol Levels in Alzheimer's Disease

| Biomarker | Matrix | Patient Group | Control Group | Fold Change/Direction | p-value | Reference |

| 24S-OHC | CSF | 32 AD Patients | 7 Cognitively Intact Controls | Elevated | Not Specified | [3] |

| 24S-OHC | CSF | 7 MCI Patients | 7 Cognitively Intact Controls | Elevated | Not Specified | [3] |

| 24S-OHC | Plasma | Advanced AD Patients | Matched Controls | Slightly Lower | Not Specified | [4] |

| 24S-OHC | CSF | AD Patients | Control Group | Higher | Not Specified | [5] |

| 24S-OHC | CSF | AD Subjects | Control Group | Reduced | Not Specified | [5] |

| Unesterified 24S-OHC | CSF | AD Group | Control Group | No Statistical Difference | Not Specified | [5] |

Table 2: 24S-Hydroxycholesterol Levels in Parkinson's Disease

| Biomarker | Matrix | Patient Group | Control Group | Fold Change/Direction | p-value | Reference |

| 24S-OHC | CSF | PD Patients | Control Subjects | Higher | p < 0.05 | [6] |

| 24S-OHC | CSF | CBS Patients | Control Subjects | Higher | p < 0.001 | [6] |

| 24S-OHC | CSF | PD Patients (10%) | Control Subjects | Above Cut-off | Not Specified | [7] |

| 24S-OHC | CSF | PD Patients | Control Group | Statistically Significant Elevation | Not Specified | [8][9] |

Table 3: 24S-Hydroxycholesterol Levels in Huntington's Disease

| Biomarker | Matrix | Patient Group | Control Group | Fold Change/Direction | p-value | Reference |

| 24S-OHC | Plasma | HD Patients (all stages) | Controls | Significantly Lower | p < 0.001 | [10] |

| 24S-OHC | Plasma | Pre-manifest HD | Controls | Similar | Not Specified | [10] |

| 24S-OHC | Plasma | Pre-manifest HD | HD Patients (all stages) | Significantly Higher | p < 0.001 | [10] |

Table 4: 24S-Hydroxycholesterol Levels in Amyotrophic Lateral Sclerosis

| Biomarker | Matrix | Patient Group | Control Group | Fold Change/Direction | p-value | Reference |

| 24-hydroxycholesteryl esters | CSF | 18 ALS Patients | Controls | 60.05 ± 4.24 % vs 79.51 ± 2.47 % | Not Specified | [11] |

| 24-hydroxycholesteryl esters | Plasma | 18 ALS Patients | Controls | 54.07 ± 20.37 % vs 80.07 ± 10.02 % | Not Specified | [11] |

| 24S-OHC | CSF | ALS-naïve Group | Controls | 2.03 ± 0.63 ng/mL vs 1.59 ± 0.05 ng/mL | p = 0.018 | [12] |

| 24S-OHC | CSF | ALS-naïve Group | ALS-riluzole Group | 2.03 ± 0.63 ng/mL vs 1.33 ± 0.46 ng/mL | p = 0.006 | [12] |

Key Signaling Pathways Involving 24S-Hydroxycholesterol

24S-OHC exerts its effects through various signaling pathways, most notably by modulating the activity of N-methyl-D-aspartate (NMDA) receptors and liver X receptors (LXRs).

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of 24S-OHC's role in neurodegeneration. Below are outlines for key experimental protocols.

Quantification of 24S-Hydroxycholesterol by Mass Spectrometry

This protocol provides a general framework for the quantification of 24S-OHC in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[2][13]

a. Sample Preparation (Liquid-Liquid Extraction):

-

To 0.5 mL of serum or CSF in a glass tube, add an internal standard (e.g., d7-24S-hydroxycholesterol).[13]

-

Add 3 mL of pure ethanol (B145695) and vortex thoroughly.

-

Add 4 mL of diethyl ether, vortex, and centrifuge at 4,000 x g for 10 minutes.[13]

-

Collect the supernatant. Re-extract the pellet with the same volumes of ethanol and diethyl ether.

-

Pool the supernatants and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., methanol (B129727)/water) for LC-MS/MS analysis.[14]

b. Derivatization (Optional but enhances sensitivity):

-

For increased sensitivity, especially in CSF samples with low concentrations, derivatization with a nicotinoyl group can be performed.[2]

c. LC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with ammonium (B1175870) formate (B1220265) and methanol with ammonium formate).[13]

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 24S-OHC and its internal standard.[13]

-

Quantification: Generate a standard curve using known concentrations of 24S-OHC and calculate the concentration in the samples based on the peak area ratios of the analyte to the internal standard.

In Vitro Studies with Primary Neuronal Cultures

Studying the effects of 24S-OHC on primary neurons provides insights into its direct cellular mechanisms.

a. Primary Neuronal Culture Preparation:

-

Dissect hippocampi or cortices from embryonic (E18) or early postnatal (P0-P1) rodents.[15][16]

-

Digest the tissue with trypsin to dissociate the cells.

-

Triturate the tissue to obtain a single-cell suspension.

-

Plate the neurons on poly-D-lysine coated culture dishes or coverslips in a suitable neuronal culture medium.[17][18]

-

Maintain the cultures in a humidified incubator at 37°C and 5% CO2.

b. 24S-Hydroxycholesterol Treatment:

-

Prepare a stock solution of 24S-OHC in a suitable solvent (e.g., ethanol or DMSO).

-

On the desired day in vitro (DIV), treat the neuronal cultures with varying concentrations of 24S-OHC or vehicle control.

-

Incubate for the desired duration (e.g., 24-72 hours) before proceeding with downstream assays.

c. Downstream Assays:

-

Cell Viability Assays: (e.g., MTT, LDH release) to assess neurotoxicity or neuroprotection.

-

Immunocytochemistry: To visualize changes in neuronal morphology, protein expression, or localization.

-

Western Blotting: To quantify changes in protein levels related to apoptosis, synaptic function, or signaling pathways.

-

Electrophysiology (Patch-Clamp): To measure the effects of 24S-OHC on NMDA receptor currents and synaptic transmission.[19]

In Vivo Studies Using Animal Models of Neurodegeneration

Animal models are essential for understanding the systemic effects of 24S-OHC in the context of a whole organism.

a. Animal Models:

-

Utilize established transgenic or toxin-induced animal models of Alzheimer's, Parkinson's, Huntington's, or ALS.[20][21]

b. Administration of 24S-Hydroxycholesterol or Modulators of CYP46A1:

-

Direct Administration: Administer 24S-OHC via intraperitoneal (i.p.), intravenous (i.v.), or intracerebroventricular (i.c.v.) injection.

-

Genetic Modulation: Use viral vectors (e.g., AAV) to overexpress or knockdown CYP46A1 in specific brain regions to manipulate endogenous 24S-OHC levels.

-

Pharmacological Modulation: Administer drugs that are known to inhibit or activate CYP46A1.

c. Behavioral and Pathological Assessments:

-

Behavioral Tests: Conduct a battery of behavioral tests to assess cognitive function, motor coordination, and anxiety-like behavior.[20]

-

Histopathology: Perfuse the animals and collect brain tissue for histological analysis of neuronal loss, protein aggregation (e.g., amyloid plaques, neurofibrillary tangles), and neuroinflammation.

-

Biochemical Analysis: Measure levels of 24S-OHC, cholesterol, and other relevant biomarkers in brain tissue, CSF, and plasma.

Receptor Binding and Activation Assays

a. NMDA Receptor Binding Assay (Radioligand Competition):

-

Membrane Preparation: Prepare synaptic membrane fractions from rodent brain tissue.[22]

-

Binding Reaction: Incubate the membrane preparation with a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801) in the presence or absence of varying concentrations of 24S-OHC.

-

Separation and Detection: Separate the bound and free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.[22]

-

Data Analysis: Determine the ability of 24S-OHC to displace the radioligand and calculate its binding affinity (Ki).

b. LXR Activation Assay (Reporter Gene Assay):

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and co-transfect with an LXR expression vector and a reporter plasmid containing an LXR response element (LXRE) upstream of a reporter gene (e.g., luciferase).

-

Treatment: Treat the transfected cells with varying concentrations of 24S-OHC or a known LXR agonist (positive control).

-

Reporter Gene Assay: Lyse the cells and measure the activity of the reporter gene product (e.g., luciferase activity).

-

Data Analysis: Determine the dose-dependent activation of LXR by 24S-OHC.

Conclusion

24S-hydroxycholesterol is a dynamic molecule with a complex and often contradictory role in the pathogenesis of neurodegenerative diseases. Its ability to modulate key signaling pathways, such as those involving NMDA and LXR receptors, positions it as a potential therapeutic target. However, the opposing neuroprotective and neurotoxic effects observed in different contexts highlight the need for a deeper understanding of its concentration-dependent and cell-type-specific actions. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this guide aim to equip researchers, scientists, and drug development professionals with the necessary tools and knowledge to further unravel the intricate biology of 24S-OHC and to pave the way for novel therapeutic strategies for a range of devastating neurodegenerative disorders.

References

- 1. The Diagnostic Use of the Plasma Quantification of 24S-Hydroxycholesterol and Other Oxysterols in Neurodegenerative Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 24S-hydroxycholesterol in cerebrospinal fluid is elevated in early stages of dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plasma levels of 24S-hydroxycholesterol in patients with neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 24S-Hydroxycholesterol Correlates With Tau and Is Increased in Cerebrospinal Fluid in Parkinson's Disease and Corticobasal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxysterols and Parkinson's disease: evidence that levels of 24S-hydroxycholesterol in cerebrospinal fluid correlates with the duration of the disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Cerebrospinal Fluid Profile of Cholesterol Metabolites in Parkinson’s Disease and Their Association With Disease State and Clinical Features - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Cerebrospinal Fluid Profile of Cholesterol Metabolites in Parkinson’s Disease and Their Association With Disease State and Clinical Features [frontiersin.org]

- 10. Plasma 24S-hydroxycholesterol and caudate MRI in pre-manifest and early Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Levels of 24-hydroxycholesteryl esters in cerebrospinal fluid and plasma from patients with amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 25-Hydroxycholesterol is involved in the pathogenesis of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative detection of free 24S-hydroxycholesterol, and 27-hydroxycholesterol from human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. A Simplified Method for Ultra-Low Density, Long-Term Primary Hippocampal Neuron Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 18. protocols.io [protocols.io]

- 19. The Major Brain Cholesterol Metabolite 24(S)-Hydroxycholesterol Is a Potent Allosteric Modulator of N-Methyl-d-Aspartate Receptors | Journal of Neuroscience [jneurosci.org]

- 20. Serum 24S-hydroxycholesterol predicts long-term brain structural and functional outcomes after hypoxia-ischemia in neonatal mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effects of Complete and Partial Loss of the 24S-Hydroxycholesterol-Generating Enzyme Cyp46a1 on Behavior and Hippocampal Transcription in Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

A Deep Dive into the Cellular Journey of Hydroxycholesterols: Uptake and Intracellular Distribution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxycholesterols, oxygenated derivatives of cholesterol, are critical signaling molecules that play a pivotal role in cellular cholesterol homeostasis, inflammation, and various signaling pathways. Their journey into and within the cell is a tightly regulated process involving a complex interplay of transport proteins and trafficking pathways. Understanding the cellular uptake and intracellular distribution of these oxysterols is paramount for elucidating their physiological functions and for the development of therapeutics targeting cholesterol-related pathologies. This guide provides a comprehensive overview of the current understanding of hydroxycholesterol transport, supported by quantitative data and detailed experimental protocols.

Cellular Uptake Mechanisms

The entry of hydroxycholesterols into the cell is context-dependent, relying on their association with lipoproteins and the expression of specific cell surface receptors. The primary mechanism for the uptake of lipoprotein-associated hydroxycholesterols is receptor-mediated endocytosis .

For instance, 25-hydroxycholesterol (B127956) (25-HC) associated with low-density lipoprotein (LDL) enters the cell via the LDL receptor.[1] This process involves the binding of the LDL particle to its receptor, followed by internalization into clathrin-coated vesicles. These vesicles then fuse with early endosomes, which mature into late endosomes and lysosomes. Within the acidic environment of the lysosome, the cholesteryl esters are hydrolyzed, releasing free cholesterol and hydroxycholesterols into the cell. The uptake of 25-HC from serum has been observed to be a rapid and substantial process.[2]

Intracellular Trafficking and Distribution

Once inside the cell, hydroxycholesterols are rapidly distributed among various organelles. This trafficking is mediated by both vesicular and non-vesicular transport mechanisms.[1]

Non-vesicular transport , mediated by lipid transfer proteins (LTPs), is believed to be responsible for the rapid, bulk movement of sterols between membranes.[1][3] In contrast, vesicular transport involves the movement of sterols within membrane-bound vesicles along the secretory and endocytic pathways.[4]

The subcellular distribution of hydroxycholesterols is heterogeneous. Similar to cholesterol, 25-HC is enriched in the plasma membrane and the endocytic recycling compartment.[1] The endoplasmic reticulum (ER), mitochondria, and lysosomes typically contain lower concentrations of cholesterol and its hydroxylated metabolites.[5]

Key Proteins in Hydroxycholesterol Trafficking

A number of proteins have been identified as key players in the intracellular transport of hydroxycholesterols:

-

Oxysterol-Binding Proteins (OSBPs) and OSBP-Related Proteins (ORPs): This is a large family of LTPs that are central to non-vesicular sterol transport.[6][7] They possess a conserved OSBP-related domain (ORD) that can bind both cholesterol and oxysterols.[6][8] OSBPs are often localized at membrane contact sites (MCSs), the junctions between two organelles, such as the ER and Golgi, where they facilitate the exchange of lipids.[9][10] For example, OSBP is known to transport cholesterol to the Golgi in exchange for phosphatidylinositol-4-phosphate (B1241899) (PI4P).[9][10] ORP4 has been shown to bind 25-HC and influence cholesterol transport through its interaction with the intermediate filament protein vimentin (B1176767).[8]

-

STARD proteins: Steroidogenic acute regulatory protein (StAR)-related lipid transfer (START) domain-containing proteins are another family of LTPs. STARD4 has been suggested to be involved in sterol transport.[1]

-

Niemann-Pick C (NPC) proteins: NPC1 and NPC2 are essential for the egress of cholesterol from lysosomes. While their direct role in hydroxycholesterol transport is less defined, their involvement in overall sterol trafficking is critical.

Quantitative Data on Hydroxycholesterol Uptake and Distribution

The following table summarizes available quantitative data on the cellular uptake and distribution of hydroxycholesterols. It is important to note that these values can vary significantly depending on the cell type, experimental conditions, and the specific hydroxycholesterol being studied.

| Hydroxycholesterol | Cell Type | Parameter | Value | Reference |

| 25-Hydroxycholesterol | J774 Macrophages | Uptake from serum | Rapid and substantial | [2] |

| 25-Hydroxycholesterol | Cultured Cells | Steady-state distribution | Enriched in endocytic recycling compartment and plasma membrane | [1] |

| 27-Hydroxycholesterol (B1664032) | Human Circulation | Plasma Concentration | 67 - 199 ng/mL (0.17 - 0.5 µM) | [11] |

Experimental Protocols

The study of hydroxycholesterol uptake and distribution relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Analysis of Cellular Uptake using Fluorescently Labeled Hydroxycholesterols

This protocol describes the use of a fluorescent hydroxycholesterol analog, such as 25-hydroxycholestatrienol (25-HCTL), to visualize and quantify its cellular uptake.[1]

Materials:

-

Cultured cells (e.g., CHO, HeLa)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

25-HCTL (or other fluorescent sterol analog)

-

Lipoprotein-deficient serum (LPDS)

-

Fluorescence microscope with appropriate filter sets

-

Flow cytometer

Procedure:

-

Cell Culture: Plate cells on glass-bottom dishes (for microscopy) or in multi-well plates (for flow cytometry) and allow them to adhere overnight.

-

Sterol Depletion (Optional): To enhance uptake, incubate cells in medium containing LPDS for 24-48 hours prior to the experiment.

-

Labeling: Prepare a working solution of 25-HCTL in culture medium. The final concentration will need to be optimized but is typically in the low micromolar range.

-

Incubate the cells with the 25-HCTL-containing medium for the desired time points (e.g., 15 min, 30 min, 1 hr, 4 hr).

-

Washing: Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove unbound sterol.

-

Visualization (Microscopy): Image the cells using a fluorescence microscope. The distribution of the fluorescent signal will indicate the subcellular localization of the sterol analog.

-